2-(Piperidin-4-yl)quinolin-3-amine
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Overview
Description
2-(Piperidin-4-yl)quinolin-3-amine is a heterocyclic compound that features both a quinoline and a piperidine moiety Quinoline is a nitrogen-containing aromatic compound, while piperidine is a saturated six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-chloroquinoline-3-carbaldehyde with piperidine under microwave irradiation . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)quinolin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-4-yl)quinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)quinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antidepressant effects may be attributed to the increased levels of serotonin and norepinephrine in the synapse . The compound can also inhibit certain enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the piperidine moiety.
Piperidine: A simpler structure without the quinoline moiety.
Quinolinyl-pyrazoles: Compounds that combine quinoline with pyrazole instead of piperidine.
Uniqueness
2-(Piperidin-4-yl)quinolin-3-amine is unique due to its combined quinoline and piperidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C14H17N3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-piperidin-4-ylquinolin-3-amine |
InChI |
InChI=1S/C14H17N3/c15-12-9-11-3-1-2-4-13(11)17-14(12)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8,15H2 |
InChI Key |
WQEQSIVCBPSQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3C=C2N |
Origin of Product |
United States |
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